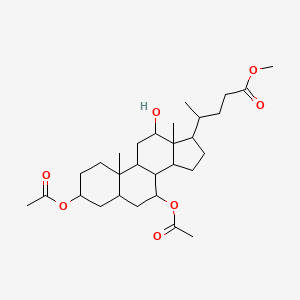

Methyl 3,7-bis(acetyloxy)-12-hydroxycholan-24-oate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 3,7-bis(acétyloxy)-12-hydroxycholan-24-oate de méthyle est un composé chimique de formule moléculaire C29H46O6 et de masse moléculaire 490,6719 g/mol . Il s'agit d'un dérivé de l'acide cholan-24-oïque et il est connu pour sa structure unique, qui comprend plusieurs groupes acétyloxy et un groupe hydroxyle. Ce composé est également appelé ester méthylique du diacétate d'acide ursodeoxycholique .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse du 3,7-bis(acétyloxy)-12-hydroxycholan-24-oate de méthyle implique généralement l'estérification de l'acide ursodeoxycholique avec de l'anhydride acétique en présence d'un catalyseur. Les conditions de réaction comprennent souvent :

Température : La réaction est généralement effectuée à des températures élevées pour faciliter le processus d'estérification.

Catalyseur : Des catalyseurs acides tels que l'acide sulfurique ou l'acide p-toluènesulfonique sont couramment utilisés.

Méthodes de production industrielle

Dans un environnement industriel, la production du 3,7-bis(acétyloxy)-12-hydroxycholan-24-oate de méthyle implique des processus d'estérification à grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés garantit une qualité de produit constante et un rendement élevé. Les paramètres de réaction sont optimisés pour minimiser les sous-produits et maximiser l'efficacité du processus .

Analyse Des Réactions Chimiques

Types de réactions

Le 3,7-bis(acétyloxy)-12-hydroxycholan-24-oate de méthyle subit diverses réactions chimiques, notamment :

Hydrolyse : Les groupes esters peuvent être hydrolysés pour produire l'acide carboxylique et l'alcool correspondants.

Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone ou un aldéhyde.

Substitution : Les groupes acétyloxy peuvent être remplacés par d'autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions communs

Hydrolyse : Conditions acides ou basiques en utilisant des réactifs comme l'acide chlorhydrique ou l'hydroxyde de sodium.

Oxydation : Agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.

Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés pour les réactions de substitution.

Principaux produits

Hydrolyse : Acide ursodeoxycholique et acide acétique.

Oxydation : Cétone ou aldéhyde en fonction de l'agent oxydant utilisé.

Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.

Applications de la recherche scientifique

Le 3,7-bis(acétyloxy)-12-hydroxycholan-24-oate de méthyle a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme précurseur dans la synthèse de molécules organiques complexes.

Biologie : Étudié pour ses effets potentiels sur les processus cellulaires et les voies métaboliques.

Médecine : Investigé pour son potentiel thérapeutique dans le traitement des maladies du foie et d'autres affections médicales.

Industrie : Utilisé dans la production de produits pharmaceutiques et comme intermédiaire dans la fabrication chimique.

Mécanisme d'action

Le mécanisme d'action du 3,7-bis(acétyloxy)-12-hydroxycholan-24-oate de méthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. On pense qu'il module le métabolisme des acides biliaires et influence l'activité des enzymes impliquées dans la digestion et l'absorption des lipides. Les effets du composé sur les voies de signalisation cellulaire et l'expression des gènes sont également des domaines de recherche active .

Applications De Recherche Scientifique

Methyl 3,7-bis(acetyloxy)-12-hydroxycholan-24-oate has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on cellular processes and metabolic pathways.

Medicine: Investigated for its therapeutic potential in treating liver diseases and other medical conditions.

Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.

Mécanisme D'action

The mechanism of action of Methyl 3,7-bis(acetyloxy)-12-hydroxycholan-24-oate involves its interaction with specific molecular targets and pathways. It is believed to modulate bile acid metabolism and influence the activity of enzymes involved in lipid digestion and absorption. The compound’s effects on cellular signaling pathways and gene expression are also areas of active research .

Comparaison Avec Des Composés Similaires

Composés similaires

Acide cholan-24-oïque, 3,7,12-tris(acétyloxy)-, ester méthylique : Un autre dérivé avec des groupes acétyloxy supplémentaires.

Acide isochenodeoxycholique, acétate-ester méthylique : Un stéréoisomère avec un arrangement spatial différent des groupes fonctionnels.

Acide isoursodeoxycholique, acétate-ester méthylique : Un autre stéréoisomère avec des propriétés biologiques distinctes.

Unicité

Le 3,7-bis(acétyloxy)-12-hydroxycholan-24-oate de méthyle est unique en raison de sa combinaison spécifique de groupes fonctionnels et de ses applications thérapeutiques potentielles. Sa structure distincte permet des interactions ciblées avec les molécules biologiques, ce qui en fait un composé précieux pour la recherche et les applications industrielles .

Propriétés

Formule moléculaire |

C29H46O7 |

|---|---|

Poids moléculaire |

506.7 g/mol |

Nom IUPAC |

methyl 4-(3,7-diacetyloxy-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate |

InChI |

InChI=1S/C29H46O7/c1-16(7-10-26(33)34-6)21-8-9-22-27-23(15-25(32)29(21,22)5)28(4)12-11-20(35-17(2)30)13-19(28)14-24(27)36-18(3)31/h16,19-25,27,32H,7-15H2,1-6H3 |

Clé InChI |

VKXXPYARELKQOY-UHFFFAOYSA-N |

SMILES canonique |

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)OC(=O)C)C)OC(=O)C)O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[3-Methyl-1-oxo-1-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]butan-2-yl]carbamoyl]octanoic acid](/img/structure/B12292577.png)

![tert-Butyl (3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-2-yl)carbamate](/img/structure/B12292580.png)

![13-Methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfonyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12292598.png)

![6-[(7-acetamido-1,2,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12292607.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanecarboxylic Acid](/img/structure/B12292622.png)

![5H-pyrrolo[2,3-b]pyrazine-2-carbonitrile](/img/structure/B12292628.png)

![(2Z)-3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;chloride](/img/structure/B12292648.png)